molecular formula C19H24N4O4 B10993253 N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10993253
M. Wt: 372.4 g/mol
InChI Key: YDDWHEBSJLXANF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3C_{16}H_{20}N_4O_3. Its structure features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Methoxy groups : Two methoxy groups at the 2 and 4 positions of the phenyl ring, enhancing lipophilicity.
  • Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms at positions 1 and 2.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains.
  • Enzyme Inhibition : Potential interactions with key enzymes involved in disease pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, its structural components suggest possible interactions with:

  • Kinases : Inhibition of kinases such as VEGFR and ERK has been noted in similar compounds, indicating a potential pathway for antitumor activity.
  • Receptors : Binding affinity studies may reveal interactions with neurotransmitter receptors, contributing to neuropharmacological effects.

Comparative Analysis with Similar Compounds

A comparison table highlights structural similarities and differences with related compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2-methoxyphenyl)-piperidine-4-carboxamideContains a single methoxy groupSimpler structure may lead to different activity
1-(6-methoxypyridazin-3-yl)piperidineLacks dimethoxy substitutionFocuses on pyridazine interaction
2,4-Dimethoxy-N-pyridin-3-yl-piperidineSimilar dimethoxy substitution but different coreDifferent nitrogen heterocycles influence activity

This table illustrates how this compound stands out due to its unique combination of methoxy substitutions and a pyridazine component.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Activity : A study reported that derivatives of piperidine carboxamides demonstrated significant cytotoxicity against liver cancer cell lines (HepG2) with IC50 values as low as 11.3 μM . This suggests that similar compounds may also exhibit potent anticancer properties.
  • Kinase Inhibition : Research on related piperidine compounds indicated their ability to inhibit multiple kinases involved in cancer progression. For instance, NEPT was identified as an active scaffold against VEGFR-2 and ERK-2 kinases . This highlights a potential therapeutic application for this compound in cancer treatment.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H24N4O4/c1-25-14-4-5-15(16(12-14)26-2)20-19(24)13-8-10-23(11-9-13)17-6-7-18(27-3)22-21-17/h4-7,12-13H,8-11H2,1-3H3,(H,20,24)

InChI Key

YDDWHEBSJLXANF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC)OC

Origin of Product

United States

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